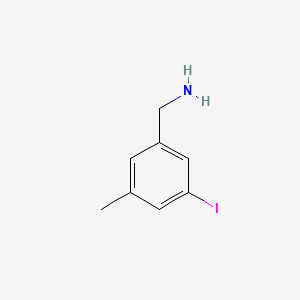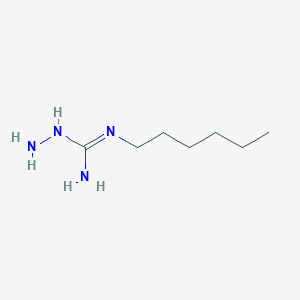
Hydrazinecarboximidamide, N-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, N-hexyl- is a chemical compound with the molecular formula C7H18N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by a hexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidamide, N-hexyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of hydrazinecarboximidamide with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboximidamide, N-hexyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidamide, N-hexyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used to substitute the hexyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazinecarboximidamide derivatives with additional oxygen atoms, while reduction may produce simpler hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboximidamide, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, N-hexyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hydrazinecarboximidamide, N-hexyl- can be compared with other similar compounds such as:
Hydrazinecarboximidamide: The parent compound without the hexyl group.
Aminoguanidine: A related compound with similar chemical properties.
Carbazamidine: Another derivative with different substituents.
The uniqueness of Hydrazinecarboximidamide, N-hexyl- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Conclusion
Hydrazinecarboximidamide, N-hexyl- is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes
Propriétés
Numéro CAS |
55908-80-0 |
|---|---|
Formule moléculaire |
C7H18N4 |
Poids moléculaire |
158.25 g/mol |
Nom IUPAC |
1-amino-2-hexylguanidine |
InChI |
InChI=1S/C7H18N4/c1-2-3-4-5-6-10-7(8)11-9/h2-6,9H2,1H3,(H3,8,10,11) |
Clé InChI |
FBRYDMKMOXCWOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


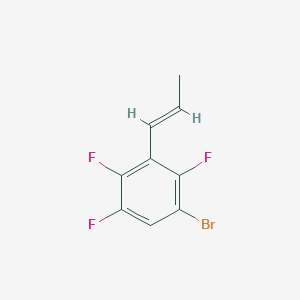

![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
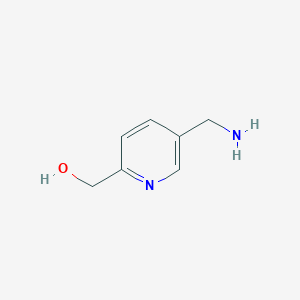

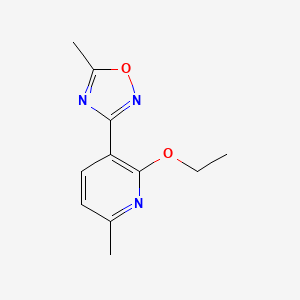
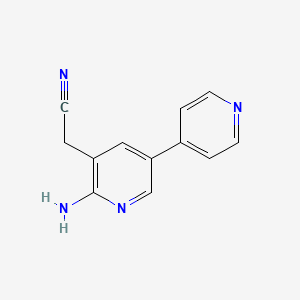
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

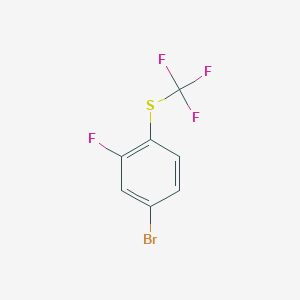
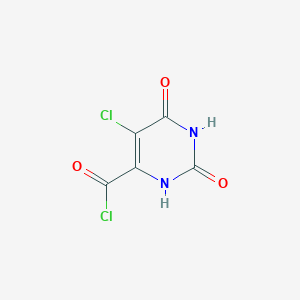
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
